(R)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid
Overview
Description
“®-2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid” is a derivative of indole-3-carboxylic acid . Indole-3-carboxylic acid is a plant metabolite derived from tryptophan and has diverse biological activities . It has been found in Arabidopsis and plays essential roles in plant life cycle . It has been used in the design and synthesis of novel compounds for plant growth regulation and weed control applications .
Synthesis Analysis
The synthesis of indole-3-carboxylic acid derivatives involves a robust one-pot cascade method using isatins and DMSO via a one-carbon translocation involving in situ generation of α,β-unsaturated methylvinylsulfoxide followed by amide bond cleavage and ring closure .Molecular Structure Analysis
The structures of the derivatives of indole-3-carboxylic acid were studied using gas chromatography with high resolution mass spectrometry (GC-HRMS), ultra-high performance liquid chromatography in combination with high resolution tandem mass spectrometry (UHPLC-HRMS), nuclear magnetic resonance spectroscopy (NMR) and Fourier transform infrared spectroscopy (FT-IR) .Chemical Reactions Analysis
The decarboxylation of ring-substituted indole-2(and 3)-carboxylic acids has been studied . Also, EDCI is typically used to activate the carboxyl group and to connect it to amines for conversion to amides .Physical and Chemical Properties Analysis
The physical and chemical properties of indole-3-carboxylic acid derivatives include a decomposition temperature of 232-234 °C (lit.) and solubility in 95% ethanol .Scientific Research Applications
Antidiabetic Agent : Derivatives of the compound, such as DM3, DM4, and DM5, have been synthesized and evaluated for antidiabetic activity in streptozotocin-induced diabetic rats. Among these, DM5 showed potent antidiabetic activity (Choudhary, Kohli, Kumar, & Joshi, 2011).
Selective Estrogen Receptor Downregulator : A novel binding motif to a compound (AZD9496) based on this structure has been developed as an orally bioavailable selective estrogen receptor downregulator for the treatment of advanced estrogen receptor-positive breast cancer (De Savi et al., 2015).
Metabolic Profiling : The metabolism of S002-333, a novel antithrombotic compound, and its enantiomers, S004-1032 (R-form) and S007-1558 (S-form), have been characterized in liver microsomes from various species, highlighting the compound's pharmacokinetics and suitability for further development (Saxena et al., 2016).
Antitumor Activities : Ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate has been synthesized and evaluated for its antitumor activity against Hela cells in vitro, showing significant potential (Hu et al., 2018).
Antioxidant and Cytotoxicity Properties : 6-methoxytetrahydro-β-carboline derivatives produced via the Maillard reaction have been investigated for their antioxidant and cytotoxicity properties, offering insights into their potential therapeutic applications (Goh et al., 2015).
TRPV1 Antagonists : A class of TRPV1 antagonists based on 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole triazole derivatives has been designed and evaluated, showing potential for the development of antinociceptive drugs (Li et al., 2019).
Mechanism of Action
Indole-3-carboxylic acid derivatives have been reported to exhibit herbicidal activity as potential transport inhibitor response 1 antagonists . Molecular docking revealed that the interactions between these synthesized target compounds and TIR1 protein include tight π–π stacking, hydrogen bond, and hydrophobic interactions .
Safety and Hazards
Future Directions
The design, synthesis, and evaluation of a series of novel indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists have been reported . This work expands the range of auxin chemistry for the development of new auxin mimic herbicides . Future research could focus on further exploring the potential applications of these compounds in plant growth regulation and weed control .
Properties
IUPAC Name |
(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)10-5-8-7-3-1-2-4-9(7)14-11(8)6-13-10/h1-4,10,13-14H,5-6H2,(H,15,16)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNCEEGOMTYXKY-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C3=CC=CC=C3N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NCC2=C1C3=CC=CC=C3N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350176 | |
Record name | (3R)-2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72002-54-1 | |
Record name | (3R)-2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-1,2,3,4-Tetrahydronorharman-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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